периандрадульцин B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

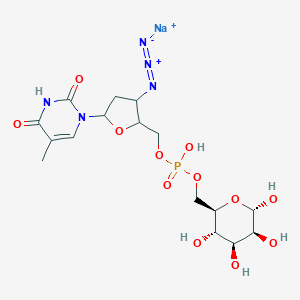

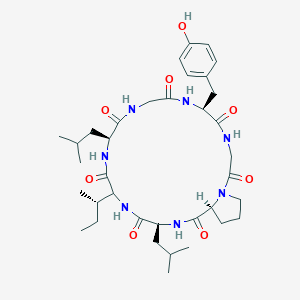

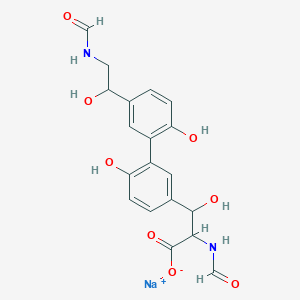

Periandradulcin B is a chemical compound with the molecular formula C47H74O17 . It is a type of saponin, which are compounds widely distributed in nature and characterized by their soap-like properties . Periandradulcin B was isolated as a phosphodiesterase (PDE) inhibitor from the roots of Periandra dulcis MART, a plant in the Leguminosae family .

Molecular Structure Analysis

Periandradulcin B has a complex molecular structure, as indicated by its molecular formula C47H74O17 . This suggests that it contains 47 carbon atoms, 74 hydrogen atoms, and 17 oxygen atoms. The exact arrangement of these atoms would determine the compound’s physical and chemical properties.

科学研究应用

抑制磷酸二酯酶: периандрадульцин B 与 периандрадульцины A и C 一起从 Periandra dulcis 中分离出来,作为磷酸二酯酶 (PDE) 的抑制剂。抑制牛心脏 50% PDE 所需的 периандрадульцина B 浓度被确定为 7.6 μM。这一发现表明其在开发靶向 PDE 的疗法中的潜在应用 (Ikeda 等,1991).

天然甜味剂:对 Periandra dulcis 的研究还发现了 периандрин I,一种甜的三萜糖苷。虽然本研究侧重于 периандрин I,但它突出了 Periandra dulcis 提取物(包括 периандрадульцин B)在发现天然甜味剂中的潜力 (Hashimoto 等,1983).

化合物表征:其他研究集中于表征来自 Periandra dulcis 的各种三萜糖苷,包括 периандрин II 和 IV。这些研究有助于了解 Periandra dulcis 中更广泛的化合物及其潜在应用 (Hashimoto 等,1980).

化学成分分析:一项针对 P. dulcis 根的氢乙醇提取物中的化合物进行表征的研究发现皂苷、单宁、黄酮醇和 периандрин 异构体。这种综合分析提供了对 P. dulcis 化学成分的见解,表明其潜在治疗应用的基础 (Negri & Tabach, 2013).

作用机制

Periandradulcin B has been identified as a phosphodiesterase (PDE) inhibitor . PDEs are enzymes that break down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in cells. By inhibiting PDEs, Periandradulcin B could potentially increase the levels of these cyclic nucleotides, affecting various cellular processes.

未来方向

The future directions for research on Periandradulcin B could involve further exploration of its biological activity, particularly its role as a PDE inhibitor . This could potentially lead to the development of new therapeutic agents. Additionally, research could focus on the synthesis of Periandradulcin B and related compounds, which could provide valuable insights into their structure-activity relationships .

属性

IUPAC Name |

6-[(14b-formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-14-47(20-48)25(43(28,4)5)11-13-46(8)26(47)10-9-22-23-17-42(2,3)18-27(50)44(23,6)15-16-45(22,46)7/h9,20-21,23-37,39-41,49-56H,10-19H2,1-8H3,(H,57,58) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYFTLUVQMVCMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C=O)C(=O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929045 |

Source

|

| Record name | 22-Hydroxy-25-oxoolean-12-en-3-yl 6-deoxyhexopyranosyl-(1->2)pentopyranosyl-(1->2)hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

911.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Periandradulcin B | |

CAS RN |

135545-89-0 |

Source

|

| Record name | Periandradulcin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135545890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22-Hydroxy-25-oxoolean-12-en-3-yl 6-deoxyhexopyranosyl-(1->2)pentopyranosyl-(1->2)hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)

![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)

![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)